Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene
Description
This compound comprises three key components:
- Copper: A transition metal known for its redox activity and versatility in coordination chemistry.
- 2-(Dimethylamino)ethanol (DMAE): A bifunctional ligand with tertiary amine and primary alcohol groups, enabling bidentate coordination via N and O atoms .
- Polycyclic framework: A complex macrocyclic structure with multiple nitrogen atoms, likely contributing to metal chelation and stability .
Synthesis: The compound was unintentionally synthesized during attempts to prepare a Cu/Zn mixed-metal complex. Zerovalent copper, ZnO, and NH₄I reacted in pure DMAE under aerobic conditions, yielding a distorted square-pyramidal copper complex with DMAE and DMAE⁻ ligands .
Properties
CAS No. |
90247-35-1 |
|---|---|
Molecular Formula |
C36H27CuN9O |
Molecular Weight |
665.2 g/mol |
IUPAC Name |
copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.C4H11NO.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;1-5(2)3-4-6;/h1-16H;6H,3-4H2,1-2H3;/q-2;;+2 |
InChI Key |
KUZMXDMKQSTJFR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Cu+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves multiple steps, starting with the preparation of 2-(dimethylamino)ethanol, which is a precursor. The synthetic route typically involves the following steps:
Preparation of 2-(dimethylamino)ethanol: This can be synthesized by the reaction of dimethylamine with ethylene oxide under controlled conditions.
Formation of the multi-cyclic structure: This involves a series of cyclization reactions, often catalyzed by copper salts, to form the complex multi-cyclic structure.
Final assembly: The final step involves the coordination of copper with the multi-cyclic structure to form the desired compound.
Chemical Reactions Analysis
Ligand Substitution Reactions
The dimethylaminoethanol ligand (DMAE) acts as a bidentate chelator via its oxygen and nitrogen atoms. This ligand can undergo displacement under specific conditions:
-
Key Insight : The Cu²⁺ center’s preference for octahedral geometry drives ligand exchange, though steric hindrance from the macrocyclic structure may slow kinetics .
Redox Reactions
The copper(II) center participates in electron-transfer processes:
-
Mechanistic Note : Redox activity is modulated by the electron-donating DMAE ligand, which stabilizes higher oxidation states .
Acid-Base Reactions
The dimethylaminoethanol ligand contains a tertiary amine group (pKa ~9.5) that undergoes protonation:
| Conditions | Reaction | Impact on Structure |
|---|---|---|
| pH < 7 | Protonation of DMAE’s amine group | Weakened Cu-N bond, potential ligand loss |
| pH > 10 | Deprotonation of sulfonate groups* | Increased solubility in aqueous media |
*Sulfonate groups are inferred from analogs in .
Catalytic Activity
The compound’s phthalocyanine-like core suggests potential catalytic applications:
Photochemical Reactions
The extended π-conjugated system enables light-driven reactivity:
| Wavelength (nm) | Reactivity | Quantum Yield | Application Implication |
|---|---|---|---|
| 450–600 | Singlet oxygen generation | ΦΔ = 0.34 | Photodynamic therapy candidates |
| UV (300–400) | Ligand-to-metal charge transfer | – | Sensor development |
*Data extrapolated from structurally similar Cu-phthalocyanines .
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (ambient) | Radical-induced ligand oxidation | 48 hours |
| High humidity | Hydrolysis of Cu-N bonds | 72 hours |
Critical Analysis of Limitations
-
Data Gaps : Direct experimental data for this specific compound is limited; inferences rely on analogs like Cu-phthalocyanines and DMAE-copper complexes.
-
Synthetic Challenges : Macrocyclic rigidity may restrict access to certain reaction pathways .
-
Measurement Variability : Redox potentials and catalytic efficiencies likely vary with solvent and substituent effects.
Scientific Research Applications
Catalytic Applications
Copper complexes are known for their catalytic properties in various chemical reactions. The specific compound can act as a catalyst in:
- Amination Reactions : The use of 2-(dimethylamino)ethanol as a ligand in copper-catalyzed amination of aryl bromides and iodides has been documented. This process is significant in organic synthesis for the formation of carbon-nitrogen bonds .
- Superoxide Scavenging : Macrocyclic copper(II) complexes have been studied for their ability to mimic superoxide dismutase enzymes. These complexes exhibit effective scavenging activity against superoxide anions and show potential as therapeutic agents for oxidative stress-related diseases .
Materials Science
The integration of this copper complex into composite materials has demonstrated promising results:
- Dye-Sensitized Solar Cells (DSSCs) : Research indicates that macrocyclic copper complex/graphene-based composites can enhance the efficiency of counter electrodes in DSSCs. The incorporation of these materials improved electrocatalytic activity and reduced interface impedance compared to traditional platinum electrodes .
- Polymer Science : The compound can serve as a curing agent in the synthesis of polyurethanes and epoxy resins. This application is crucial in the development of durable coatings and adhesives .
Medicinal Chemistry
The biological implications of copper complexes are noteworthy:
- Anticancer Properties : Studies have suggested that certain macrocyclic copper complexes may exhibit anticancer activity by interacting with specific biomacromolecules involved in cancer growth. The docking calculations indicate potential interactions with proteins such as DNA gyrase and histone deacetylases .
- Therapeutic Agents : The ability of these complexes to scavenge free radicals positions them as candidates for drug development aimed at treating diseases associated with oxidative stress .
Environmental Applications
The compound's role extends to environmental chemistry:
- Corrosion Inhibition : As a corrosion inhibitor in various industrial applications, the compound can protect metals from degradation due to environmental factors .
- Water Treatment : Its application in water treatment processes highlights its versatility in addressing environmental concerns through chemical means .
Case Studies and Research Findings
Several studies have documented the efficacy and versatility of this compound:
- A study on macrocyclic copper(II) complexes demonstrated their low cytotoxicity while exhibiting significant superoxide scavenging activity across various assays .
- Research involving the synthesis and characterization of new copper(II) macrocyclic complexes revealed their potential as effective catalysts for inner-sphere electrochemical reactions .
Mechanism of Action
The compound exerts its effects through its ability to coordinate with metal ions, particularly copper. This coordination can influence various molecular targets and pathways, including:
Metal-ligand interactions: The compound can form stable complexes with metal ions, affecting their reactivity and stability.
Biological pathways: By interacting with biological molecules, the compound can modulate various biochemical pathways.
Comparison with Similar Compounds
Key Structural Features :
- Distorted square-pyramidal geometry around Cu(II).
- Equatorial coordination by DMAE (neutral) and DMAE⁻ (deprotonated) ligands in a trans configuration.
- Axial position occupied by an iodide ion .
Structural Analogues: Copper-DMAE Complexes
Key Differences :
- Unlike octahedral [Cu(dien)₂Cl₂], the square-pyramidal geometry of the target compound may favor catalytic or substrate-binding applications .
Functional Analogues: Bioactive and Catalytic Copper Complexes
Key Insights :
- The target compound’s DMAE ligands may increase lipophilicity (cLogP +0.3–0.9 vs. piperazine analogues), a trait critical for membrane permeability in bioactive compounds .
Physicochemical Comparison
Notes:
- The polycyclic structure may reduce solubility but enhance thermal stability compared to simpler Cu-DMAE complexes.
- DMAE’s inherent toxicity (e.g., neuroactivity) necessitates caution in biomedical applications .
Biological Activity
The compound Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene is a complex copper compound that has garnered attention due to its potential biological activities. Copper complexes are known for their diverse roles in biological systems and their therapeutic applications.
Biological Activity Overview
Copper plays a critical role in various biological processes including enzymatic reactions and the regulation of cellular metabolism. The biological activity of copper complexes can be attributed to their ability to generate reactive oxygen species (ROS) and interact with biomolecules such as proteins and nucleic acids.
Anticancer Activity
Research indicates that copper complexes exhibit significant anticancer properties through mechanisms such as inducing apoptosis and inhibiting cell proliferation:
- Mechanism of Action : Copper complexes can induce oxidative stress by generating ROS which leads to DNA damage and apoptosis in cancer cells12. Studies have shown that these complexes can arrest the cell cycle at the G0/G1 phase in melanoma cells2.
- Case Study : A study on copper(II) complexes demonstrated enhanced cytotoxicity against MCF-7 breast cancer cell lines through mechanisms involving GSH depletion and lipid peroxidation1.
Antimicrobial Activity
Copper compounds also exhibit antimicrobial properties against various pathogens:
- Antibacterial Effects : Recent findings suggest that certain copper(II) complexes show enhanced antimicrobial activity against gram-negative bacteria such as E. coli3. The effectiveness of these complexes often surpasses traditional antibiotics like gentamicin.
- Fungicidal Properties : Binuclear copper(II) complexes have been found to possess fungicidal activity against Candida albicans, indicating their potential use in antifungal therapies4.
Data Tables on Biological Activity
Synthesis and Characterization
The synthesis of copper complexes often involves coordination with various ligands including 2-dimethylaminoethanol which enhances their solubility and stability:
- Synthesis Method : The preparation typically involves mixing copper salts with dimethylaminoethanol under controlled conditions to form stable complexes56.
- Characterization Techniques : These complexes are characterized using techniques such as X-ray crystallography and spectroscopic methods (UV-Vis spectroscopy and EPR) to confirm their structure and assess their biological properties37.
Q & A
Q. What are the optimal synthetic pathways for preparing this copper-containing macrocyclic complex, and how can purity be ensured?
Methodological Answer: The synthesis involves coordinating copper(II) ions with 2-(dimethylamino)ethanol and the macrocyclic ligand under reflux in ethanol or methanol. Key steps include:
- Precursor Preparation : Reacting copper nitrate trihydrate with the ligand in a 1:1 molar ratio under inert atmosphere to prevent oxidation .
- Purification : Use membrane separation technologies (e.g., nanofiltration) to isolate the product from unreacted precursors. Monitor purity via HPLC with UV-Vis detection at λ = 250–300 nm (characteristic of Cu(II)-amine charge-transfer bands) .
- Characterization : Validate structure using single-crystal XRD for macrocyclic geometry and EPR spectroscopy to confirm Cu(II) oxidation state .
Q. How can researchers address discrepancies in spectroscopic data for this compound?
Methodological Answer: Contradictions in UV-Vis or EPR data often arise from solvent polarity or pH variations. To resolve:
- Standardize Conditions : Perform experiments in anhydrous ethanol at pH 7–8 (adjusted with NH₄OH) to minimize solvatochromic effects .
- Cross-Validate : Compare XRD-derived bond lengths with DFT-calculated geometries (e.g., using Gaussian 16 with B3LYP functional) .
- Replicate : Repeat synthesis with controlled stoichiometry (e.g., 1:1 Cu:ligand ratio) and document deviations in lab notebooks for meta-analysis .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this complex?
Methodological Answer: Advanced modeling requires hybrid quantum mechanics/molecular mechanics (QM/MM) approaches:
- Software : Use COMSOL Multiphysics with DFT modules to simulate electron density maps and predict redox potentials .
- Parameters : Optimize geometry using LANL2DZ basis set for Cu and 6-31G* for light atoms. Validate against experimental XRD data .
- Applications : Predict ligand substitution kinetics (e.g., displacement by water) under varying pH conditions .
Example Workflow:
Geometry optimization → 2. Frequency analysis (confirm no imaginary modes) → 3. TD-DFT for UV-Vis spectrum prediction → 4. Compare with experimental data .
Q. How can researchers design experiments to investigate the compound’s catalytic activity in oxidation reactions?
Methodological Answer:
- Theoretical Framework : Link to ligand field theory (LFT) to predict catalytic sites. Cu(II) in a distorted octahedral geometry favors redox activity .
- Experimental Design :
- Substrate Screening : Test oxidation of benzyl alcohol to benzaldehyde using tert-butyl hydroperoxide (TBHP) as oxidant.
- Kinetics : Monitor reaction via in-situ IR (C=O stretch at 1700 cm⁻¹) and GC-MS for product distribution .
- Control Variables : Maintain O₂-free environment to isolate TBHP-driven pathways .
Key Metrics:
Q. What strategies resolve contradictions between theoretical predictions and experimental reactivity data?
Methodological Answer:
Q. How should researchers integrate this compound into interdisciplinary studies (e.g., photodynamic therapy)?
Methodological Answer:
- Collaborative Framework : Partner with biochemists to test cytotoxicity (e.g., MTT assay on HeLa cells) and photostability under UV irradiation .
- Methodology :
- Functionalize the macrocycle with targeting moieties (e.g., folic acid) via click chemistry.
- Monitor singlet oxygen generation using 1,3-diphenylisobenzofuran (DPBF) as a probe .
- Validate localization via confocal microscopy with fluorescent tags .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
